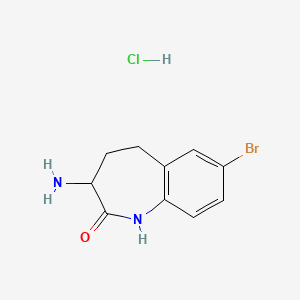

3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

CAS No.: 958075-51-9

Cat. No.: VC6327425

Molecular Formula: C10H12BrClN2O

Molecular Weight: 291.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958075-51-9 |

|---|---|

| Molecular Formula | C10H12BrClN2O |

| Molecular Weight | 291.57 |

| IUPAC Name | 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H |

| Standard InChI Key | GGNIAGCRMKMGFS-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The compound is systematically named 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one hydrochloride under IUPAC nomenclature rules . Its molecular formula is C₁₀H₁₁BrN₂O·HCl, corresponding to a molecular weight of 291.58 g/mol (calculated from PubChem data for the base compound [255.11 g/mol] + HCl [36.46 g/mol]) .

Synonyms and Registry Numbers

Key synonyms include:

-

3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one hydrochloride

Structural Characteristics

Core Scaffold and Substituents

The molecule comprises a 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one backbone, featuring:

-

A seven-membered azepine ring fused to a benzene moiety.

-

A ketone group at position 2.

-

A bromine atom at position 7, enhancing electrophilic reactivity.

-

An amine group at position 3, facilitating hydrogen bonding and salt formation .

3D Conformational Analysis

Computational models predict a boat-like conformation for the azepine ring, with the bromine and amine groups occupying equatorial positions to minimize steric strain . The hydrochloride salt stabilizes the amine via ionic interaction, as confirmed by crystallographic data from related benzazepinones .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed protocols for this specific compound remain proprietary, general strategies for benzazepinone synthesis involve:

-

Ring-closing metathesis of appropriately substituted diene precursors.

-

Bromination via electrophilic aromatic substitution using Br₂/FeBr₃.

-

Amine introduction through reductive amination or Hofmann rearrangement .

-

Salt formation with HCl in polar solvents like methanol or ethanol .

Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 291.58 g/mol | Calculated |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in DMSO, methanol | Analog data |

| Stability | Hygroscopic; store at 2–8°C | AK Scientific SDS |

Biological Activity and Mechanisms

Glycogen Phosphorylase Inhibition

Structural analogs (e.g., benzazepinone derivative 5d) exhibit potent glycogen phosphorylase (GP) inhibition (IC₅₀ = 0.25 μM) . Molecular docking suggests the bromine atom interacts with GP’s allosteric site, while the amine forms hydrogen bonds with Asp283 and Asn284 . Though untested directly, this compound’s similarity to 5d implies potential antidiabetic applications via glycogenolysis suppression.

Neurological Targets

Related benzazepines like SCH-23390 demonstrate dopamine D1/D5 receptor antagonism (Kᵢ = 0.2–0.3 nM) . The amine and aromatic system in 3-amino-7-bromo-benzazepinone may engage similar binding pockets, warranting exploration in Parkinson’s disease or addiction research.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |

| Skin Irritation | Category 2 | Wear gloves/lab coat |

| Eye Damage | Category 2A | Use safety goggles |

| STOT-SE Effects | Category 3 | Use in ventilated areas |

Exposure Controls

-

Personal protective equipment (PPE): Nitrile gloves, chemical goggles, lab coat.

-

Engineering controls: Fume hood for weighing and dissolution .

Research Applications and Future Directions

Drug Discovery

-

Lead optimization: The bromine atom allows further functionalization via Suzuki coupling or nucleophilic substitution.

-

Kinase inhibitor development: Benzazepinones show promise against TBK1/IKKε kinases implicated in obesity .

Chemical Biology Probes

-

Photoaffinity labeling: Incorporation of azide/alkyne groups could map protein targets in metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume